2-(3-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
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Overview
Description
The compound “2-(3-methoxyphenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used in the development of drugs for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, phenyl rings, and various functional groups (such as the methoxy and acetamide groups) would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the phenyl rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces it experiences .Mechanism of Action
Target of Action
The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor, altering its conformation and modulating its activity. This modulation can enhance or inhibit the receptor’s response to endogenous or exogenous agonists .
Biochemical Pathways
The sigma-1 receptor is involved in several biochemical pathways, including those related to calcium signaling . By modulating the sigma-1 receptor, the compound can influence these pathways, potentially leading to various downstream effects such as potent anti-seizure, antidepressant, or cognition-enhancing effects .
Pharmacokinetics
The introduction of fluorine atoms in similar compounds has been noted to positively modulate lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .
Result of Action
The result of the compound’s action is a modulation of the sigma-1 receptor’s activity. This can lead to a variety of effects, depending on the specific context and the presence of other agonists. For example, the use of the sigma-1 receptor allosteric modulator in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-5-4-6-19(14-18)27-15-20(24)22-17-9-7-16(8-10-17)13-21(25)23-11-2-3-12-23/h4-10,14H,2-3,11-13,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPQPTUKZSYJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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